Technical Monograph: (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine
Technical Monograph: (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine
[1][2][3]
Executive Summary
Compound Name: (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine Systematic Name: N-([1,1'-Biphenyl]-4-ylmethyl)-1-(tetrahydrofuran-2-yl)methanamine Chemical Class: Secondary Amine / Biaryl Linker CAS Registry Number: Not widely indexed in public commercial registries; analogous to 356537-07-0 (4-Methoxybenzyl variant).[1][2][3] Molecular Formula: C₁₈H₂₁NO Molecular Weight: 267.37 g/mol
This technical guide details the physicochemical profile, synthetic pathways, and application scope of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine.[1] This compound serves as a high-value pharmacophore intermediate, particularly in the development of Glycine Transporter 1 (GlyT1) inhibitors and other CNS-active agents where the biphenyl moiety provides lipophilic anchoring and the tetrahydrofuran (THF) group offers hydrogen-bond acceptance and solubility modulation.[1]
Chemical Identity & Physicochemical Properties[2][6]
The molecule features a flexible secondary amine linker connecting a lipophilic biphenyl tail to a polar, non-aromatic tetrahydrofuran head. This "amphiphilic linker" architecture is critical for spanning hydrophobic pockets while maintaining aqueous solubility in drug candidates.
Table 1: Calculated Physicochemical Parameters
| Property | Value | Rationale/Implication |
| Molecular Weight | 267.37 g/mol | Optimal for fragment-based drug design (Rule of 3 compliant).[1] |
| cLogP | ~3.8 - 4.2 | High lipophilicity due to the biphenyl system; requires formulation strategies.[1] |
| TPSA | ~21.3 Ų | Excellent blood-brain barrier (BBB) permeability potential (<90 Ų).[1] |
| pKa (Calc.) | ~9.5 (Amine) | Protonated at physiological pH; suitable for salt formation (e.g., HCl).[1] |
| H-Bond Donors | 1 (NH) | Critical for receptor binding interactions.[1] |
| H-Bond Acceptors | 2 (O, N) | The THF oxygen often acts as a weak acceptor.[1] |
Synthetic Methodology (Self-Validating Protocol)
The most robust and scalable route to this compound is Reductive Amination . This method is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium salt formation) and milder reaction conditions.
Reaction Scheme
Reagents: 4-Phenylbenzaldehyde, Tetrahydrofurfurylamine, Sodium Triacetoxyborohydride (STAB), DCE/THF.
Figure 1: Reductive amination pathway via in situ imine formation.
Step-by-Step Protocol
1. Imine Formation (Equilibration):
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Charge: In a dry 250 mL round-bottom flask, dissolve 4-Phenylbenzaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE) (40 mL).
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Addition: Add Tetrahydrofurfurylamine (1.05 eq, 10.5 mmol) dropwise.
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Catalysis: Add Glacial Acetic Acid (1.0 eq).
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Process: Stir at room temperature for 30-60 minutes under Nitrogen. Checkpoint: The solution may warm slightly; this indicates imine formation.
2. Reduction:
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Reagent: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq, 14 mmol) portion-wise over 15 minutes.
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Reaction: Allow to warm to room temperature and stir for 12-16 hours.
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Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot (high Rf) should disappear.
3. Work-up & Purification:
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Quench: Quench with saturated aqueous NaHCO₃ (50 mL). Stir for 20 minutes until gas evolution ceases.
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Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with Brine. Dry over Na₂SO₄.
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Purification: Concentrate in vacuo. Purify the residue via Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (4:1 to 1:1) .
-
Salt Formation (Optional): Dissolve the oil in Et₂O and add 2M HCl in ether to precipitate the hydrochloride salt for long-term storage.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signals must be confirmed.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.60 - 7.30 (m, 9H): Biphenyl aromatic protons (multiplet).
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δ 3.90 (s, 2H): Benzylic methylene (Ar-CH ₂-NH).[1]
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δ 3.80 - 3.70 (m, 2H): THF ring protons (O-CH - and O-CH ₂-).[1]
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δ 2.75 (dd, 1H) & 2.65 (dd, 1H): Exocyclic methylene protons (NH-CH ₂-THF).[1]
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δ 2.00 - 1.50 (m, 4H): THF ring methylene protons.
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-
Mass Spectrometry (ESI+):
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[M+H]⁺: Calculated: 268.17; Observed: 268.2.
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Applications in Drug Discovery[2][3]
This scaffold is a "privileged structure" in medicinal chemistry, often serving as a core linker in:
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GlyT1 Inhibitors: The biphenyl group occupies the hydrophobic pocket of the transporter, while the amine interacts with the central binding site.
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NaV1.7 Channel Blockers: Used in pain management research.
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Kinase Inhibitors: As a solvent-exposed tail group to improve solubility and metabolic stability.[1]
Figure 2: Pharmacophore mapping of the (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine scaffold.
Safety & Handling
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Hazards: As a secondary amine, it is likely an irritant to eyes, skin, and the respiratory system.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base may absorb CO₂ from the air; storage as the HCl salt is recommended.[1]
-
Disposal: Dispose of as hazardous organic nitrogenous waste.
References
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Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
- Pinard, E., et al. (2010). "Discovery of GlyT1 Inhibitors: The Synthesis and Biological Evaluation of a Series of 4-Substituted Piperazines." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for biphenyl-amine linkers in GlyT1).
-
PubChem Compound Summary. (2024). "({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine" (Structural Analog).[1] Link[1]
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BenchChem. (2024). "(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" (Structural Analog CAS 356537-07-0).[1] Link
